Dispiro[2.1.2.2]nonan-4-one
Description
Significance of Spirocyclic Scaffolds in Advanced Organic Synthesis
Spirocyclic compounds, characterized by two rings sharing a single atom, are of immense interest in organic synthesis. Their rigid, three-dimensional structures offer a distinct architectural framework compared to their linear or fused-ring counterparts. This unique topology can lead to novel chemical and physical properties. In medicinal chemistry, for instance, the introduction of a spiro center can significantly influence a molecule's conformation, potentially enhancing its binding affinity and selectivity for biological targets.
The constrained nature of spirocyclic scaffolds can also impart desirable pharmacokinetic properties to drug candidates. Furthermore, these frameworks are prevalent in numerous natural products, highlighting their biological relevance and inspiring the development of new synthetic methodologies. The synthesis of complex spirocycles is often a challenging endeavor, driving innovation in the field of organic chemistry.
Dispiro[2.1.2.2]nonan-4-one as a Representative Polycyclic Ketone
This compound is a prime example of a polycyclic ketone, a class of organic compounds containing multiple ring systems and a ketone functional group. Its systematic name reveals its intricate structure: two cyclopropane (B1198618) rings and one cyclopentane (B165970) ring are spiro-fused to a central cyclopentanone (B42830) ring. This arrangement results in a highly strained and sterically demanding molecule.
The chemical properties of this compound are intrinsically linked to its structure. The ketone functionality serves as a reactive handle for various chemical transformations, while the strained cyclopropane rings can undergo ring-opening reactions under specific conditions. Researchers have synthesized derivatives of this core structure to explore their potential applications. For example, the synthesis of 2,5-Bis-(4-methoxyphenyl)-dispiro[2.1.2.2]nonan-4-one has been reported, and its properties have been characterized using modern analytical techniques. rsc.org
Below are some of the reported properties and spectral data for a derivative of this compound:
| Property | Value |
| Molecular Formula | C23H24O3 |
| Appearance | Not Specified |
| Optical Rotation [α]D | -75.11 (c, 0.01, CHCl3) |
Spectral Data for 2,5-Bis-(4-methoxyphenyl)-dispiro[2.1.2.2]nonan-4-one rsc.org
| Technique | Data |
| IR (neat, cm-1) | 2929, 1612, 1514 |
| ¹H NMR (200 MHz, CDCl₃+CCl₄, δ ppm) | 7.05-6.98 (m, 4H, ArH), 6.83-6.77 (m, 4H, ArH), 3.77 (s, 6H, –OCH₃), 2.69- 2.55 (m, 2H, H-1' and H-1''), 1.82-1.67 (m, 4H, CH₂, Ha-2'and Ha-2''), 1.58-1.47 (m, 2H, CH₂), 1.35-1.27 (m, 2H, Hb-2' and Hb-2'') |
| ¹³C NMR (50 MHz, CDCl₃+CCl₄, δ ppm) | 210.0, 158.8, 129.8, 129.7, 129.6, 129.5, 114.1, 55.5, 38.0, 37.9, 34.1, 33.3, 25.3, 25.0, 21.4, 20.3 |
| MS (ESMS) | m/z 349 [M + H]⁺ |
The parent compound, this compound, has the following computed properties:
| Property | Value |
| Exact Mass | 136.08886 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
Historical Development of Dispiroketone Chemistry and its Foundational Principles
The field of dispiroketone chemistry has evolved alongside the broader development of synthetic organic chemistry. Early efforts in this area were often driven by the desire to construct complex, strained ring systems and to understand the fundamental principles governing their reactivity. The synthesis of such molecules has historically presented significant challenges due to the steric hindrance and ring strain inherent in their structures.
Key advancements in synthetic methodologies have been crucial to the progress of dispiroketone chemistry. The development of new cyclization strategies, rearrangement reactions, and methods for the formation of spirocyclic junctions has enabled chemists to access increasingly complex dispiroketone frameworks. For instance, multi-component reactions and domino reaction sequences have emerged as powerful tools for the efficient construction of these intricate architectures from simpler starting materials. mdpi.com
The synthesis of related dispiro compounds, such as dispiro-1,2,4,5-tetraoxanes, often involves the peroxidation of corresponding ketone derivatives. unomaha.edu The study of such reactions has provided valuable insights into the mechanisms and stereochemical outcomes of transformations involving cyclic ketones, which are foundational to the synthesis of dispiroketones. The exploration of dispiro compounds containing heteroatoms, like dispirophosphiranes, has further expanded the scope and understanding of these unique molecular architectures. uu.nl The foundational principles of dispiroketone chemistry are thus rooted in the broader understanding of ring-forming reactions, stereocontrol, and the management of ring strain in polycyclic systems.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
dispiro[2.1.25.23]nonan-4-one |
InChI |
InChI=1S/C9H12O/c10-7-8(1-2-8)5-6-9(7)3-4-9/h1-6H2 |
InChI Key |
ITVBVRHRWOWKRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)C(=O)C13CC3 |
Origin of Product |
United States |
Synthetic Methodologies for the Dispiro 2.1.2.2 Nonan 4 One Core and Its Derivatives
Carbene-Mediated Cyclopropanation Strategies
A primary route to the dispiro[2.1.2.2]nonan-4-one core involves the cyclopropanation of a suitable cyclopentanone-derived precursor. This is typically achieved by reacting a 2,5-dialkenylidenecyclopentanone with a carbene or a carbenoid species. The generation and subsequent addition of dihalocarbenes are particularly common, leading to gem-dihalocyclopropane intermediates that are crucial for the construction of the dispiro system.
Generation and Addition of Dihalocarbenes
Dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂) and dibromocarbene (:CBr₂), are highly reactive electrophilic intermediates used to convert alkenes into gem-dihalocyclopropanes. wikipedia.org Due to their instability, they are almost always generated in situ. The addition of these carbenes to the exocyclic double bonds of a benzylidenecyclopentanone precursor is a stereospecific syn-addition, a characteristic feature of cheletropic reactions. wikipedia.org
The classical Doering-Hoffmann olefination method involves the reaction of a haloform (such as chloroform (B151607) or bromoform) with a strong, non-nucleophilic base, typically potassium tert-butoxide, to generate the dihalocarbene. This highly reactive species then adds to an alkene to form the corresponding dihalocyclopropane.
Modern adaptations of this method often focus on milder reaction conditions, improved safety, and broader substrate scope. These can include the use of alternative bases or solvent systems to control the reactivity and improve yields.
Table 1: Comparison of Classical and Modern Doering-Hoffmann Conditions
| Feature | Classical Doering-Hoffmann Method | Modern Adaptations |
| Haloform | Chloroform (CHCl₃), Bromoform (CHBr₃) | Chloroform, Bromoform, Iodoform |
| Base | Potassium tert-butoxide (KOtBu) | Sodium hydroxide (B78521), Lithium diisopropylamide (LDA) |
| Solvent | Anhydrous, aprotic (e.g., pentane, benzene) | Dichloromethane, phase-transfer conditions |
| Temperature | Often low temperatures (e.g., 0 °C to reflux) | Varies from low to ambient temperatures |
Phase Transfer Catalysis (PTC) has become a powerful and widely adopted technique for generating dihalocarbenes under milder and more practical conditions. nih.govcrdeepjournal.orgunimi.it This method facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. nih.gov
In the context of dihalocyclopropanation, the haloform and the alkene substrate are dissolved in an organic solvent, while a concentrated aqueous solution of a base (e.g., sodium hydroxide) is used. A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB), transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. crdeepjournal.orgresearchgate.net Once in the organic phase, the hydroxide ion deprotonates the haloform to generate the trihalomethyl anion, which then eliminates a halide ion to form the dihalocarbene. This in situ generated carbene then reacts with the alkene.
The advantages of using PTC include:
The use of inexpensive and safe bases like NaOH instead of hazardous reagents like potassium tert-butoxide. nih.gov
Milder reaction conditions and often improved reaction rates and yields. nih.govresearchgate.net
Simplified workup procedures and scalability, making it suitable for industrial applications. unimi.it
A typical PTC reaction for the synthesis of a dichlorocyclopropane derivative is shown below:
Reactants : An olefin (e.g., 2,5-dibenzylidenecyclopentanone), chloroform (CHCl₃).
Reagents : 50% aqueous Sodium Hydroxide (NaOH).
Catalyst : Tetrabutylammonium bromide (TBAB).
Solvent : Dichloromethane (CH₂Cl₂).
Utilization of Gem-Dihalocyclopropane Precursors in Dispiroketone Construction
The gem-dihalocyclopropanes formed via carbene addition are stable intermediates that serve as precursors to the final dispiroketone core. bohrium.com The transformation of these precursors is a critical step in forming the second spiro-fused cyclopropane (B1198618) ring. This process often involves a reductive cyclization or rearrangement, such as the Skattebøl rearrangement for the formation of allenes, though other pathways can be exploited to form the desired dispiro structure. wikipedia.org The specific reaction pathway can be influenced by the choice of reagents and reaction conditions, allowing for controlled construction of the target molecule.
Multi-Component and Cascade Reaction Approaches
Multi-component and cascade reactions offer an efficient alternative for constructing complex molecular architectures like this compound from simpler starting materials in a single synthetic operation. These strategies are valued for their atom economy and ability to rapidly build molecular complexity.
[3+2] Cycloaddition Reactions for Dispiroketone Assembly
The 1,3-dipolar [3+2] cycloaddition is a powerful method for constructing five-membered heterocyclic rings. nih.govsci-rad.com This reaction involves a 1,3-dipole reacting with a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. sci-rad.com This strategy has been extensively used to synthesize a variety of dispiro compounds, particularly dispirooxindoles. nih.govmdpi.commdpi.com
In the context of assembling dispiroketone frameworks, an azomethine ylide (the 1,3-dipole) can be generated in situ from the reaction of an isatin (B1672199) and an α-amino acid like sarcosine (B1681465). mdpi.com This ylide then reacts with a suitable dipolarophile, such as a 2-arylidene-1,3-indandione or a 3-phenacylideneoxindole, to yield a complex dispiro[pyrrolidine] system with high diastereoselectivity. nih.govnih.gov While not directly forming the this compound carbocyclic core, this methodology is fundamental to the assembly of related dispiro systems containing a central five-membered ring. Asymmetric variants of this reaction, using chiral catalysts, can achieve high enantioselectivity. nih.govrsc.org
Table 2: Components in a Typical [3+2] Cycloaddition for Dispiro Compound Synthesis
| Component | Role | Example |
| Isatin derivative | Precursor to 1,3-dipole | Isatin, N-substituted isatins |
| α-Amino acid | Precursor to 1,3-dipole | Sarcosine, 1,2,3,4-tetrahydroisoquinoline |
| Alkene | Dipolarophile | 3-Phenacylideneoxindoles, 2-Arylidene-1,3-indandiones |
| Product | Dispiro heterocycle | Dispiro[indoline-3,1′-pyrrolo[2,1-a]isoquinoline-3′,3″-indolines] |
This approach highlights the versatility of cycloaddition reactions in building complex spirocyclic systems efficiently. rsc.org
Domino and One-Pot Synthetic Protocols for Complex Dispiro Structures
Domino and one-pot reactions represent a highly efficient and sustainable approach to synthesizing complex molecules like dispiro compounds from simple starting materials. beilstein-journals.orgbeilstein-journals.org These processes involve multiple bond-forming transformations in a single reaction vessel without the need to isolate intermediates, thereby saving time, resources, and reducing waste. beilstein-journals.org
A diastereoselective synthesis of dispiro[tetrahydroquinoline-bis(2,2-dimethyl-1,3-dioxane-4,6-dione)] derivatives has been achieved through a one-pot domino multicomponent reaction. researchgate.netresearchgate.net This particular protocol involves the reaction of arylamines, aromatic aldehydes, and Meldrum's acid, proceeding through a combination of domino Knoevenagel, Michael, and Diels–Alder reactions to generate complex products with four stereocenters. researchgate.netresearchgate.net Such multi-step one-pot reactions are powerful tools for building molecular complexity in an economical and sustainable fashion. beilstein-journals.orgbeilstein-journals.org Light-driven, catalyst-free domino reactions have also been developed, further enhancing the green chemistry credentials of these synthetic strategies. chemrxiv.org
Stereoselective and Diastereoselective Synthesis of this compound Analogues
Controlling the stereochemistry during the synthesis of dispiro compounds is of paramount importance, and cycloaddition reactions are particularly well-suited for this challenge. mdpi.comnih.gov The diastereoselectivity of these reactions often arises from the specific way the 1,3-dipole approaches the dipolarophile. researchgate.net For instance, in the [3+2] cycloaddition of azomethine ylides, the formation of a single regioisomer can result from a selective exo-Re face approach of the ylide to the dipolarophile, which is directed by secondary orbital interactions. researchgate.net
The synthesis of dispiro[oxindole-cyclohexanone]pyrrolidines via the three-component reaction of isatin, sarcosine, and a ketone proceeds with high stereoselectivity. mdpi.comnih.gov Similarly, a highly regio- and stereoselective synthesis of dispiropyrrolo[2,1-a]isoquinoline-oxindoles has been developed through a one-pot, three-component reaction that yields the corresponding [3+2] cycloadducts with excellent stereoselectivity. researchgate.net The relative configuration of the newly formed stereocenters in the products is typically determined through extensive 1D and 2D NMR spectroscopy, and in some cases, confirmed by single-crystal X-ray diffraction. nih.govsemanticscholar.org The ability to control the formation of multiple stereogenic centers in a single step makes these methods highly valuable for creating structurally defined and complex dispiro analogues. semanticscholar.orgmdpi.com
Table 2: Examples of Stereoselective Syntheses
| Reaction Type | Reactants | Product | Stereochemical Outcome |
|---|---|---|---|
| [3+2] Cycloaddition | Isatins, 1,2,3,4-tetrahydroisoquinoline, Thiazolo[3,2-a]indole derivative | Dispiropyrrolo[2,1-a]isoquinoline-oxindoles | Highly regio- and stereoselective; proceeds via an exo-Re face approach researchgate.net |
| [3+2] Cycloaddition | α,β-unsaturated ketones, Isatin, L-proline | Di-spirooxindole analogs | Enantioselective synthesis semanticscholar.org |
| [3+2] Cycloaddition | Azomethine ylides, Functionalized imidazothiazolotriazines | Dispiro[imidazothiazolotriazine-pyrrolidin-oxindoles] | Highly diastereoselective; formation of single regioisomer and diastereomer nih.gov |
Synthesis of Substituted Dispiro[2.1.2.2]nonan-4-ones and Related Dispiro-Cycloalkanones
The synthesis of substituted dispiro[2.1.2.2]nonan-4-ones can be achieved through cyclopropanation of appropriately substituted α,α'-bis(arylidene)cycloalkanones. For example, the reaction of 2,5-(EE)-bis-(4-methoxybenzylidene)-cyclopentanone with trimethylsulfoxonium iodide (TMSOI) in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) yields 2,5-Bis-(4-methoxyphenyl)-dispiro[2.1.2.2]nonan-4-one. rsc.org This method allows for the introduction of substituents on the aryl rings attached to the dispiro core. rsc.org
This synthetic approach is not limited to the nonan-4-one system and has been extended to related dispiro-cycloalkanones. By starting with a six-membered ring, such as 2,6-(EE)-bis-(4-methoxybenzylidene)-cyclohexanone, the corresponding 2,6-Bis-(4-methoxyphenyl)-dispiro[2.1.2.3]decan-4-one can be synthesized under similar reaction conditions. rsc.org This demonstrates the versatility of the cyclopropanation methodology for accessing a variety of substituted dispiro-cycloalkanones with different ring sizes. rsc.org
Table 3: Synthesis of Substituted Dispiro-Cycloalkanones
| Starting Material | Reagents | Product |
|---|---|---|
| 2,5-(EE)-bis-(4-methoxybenzylidene)-cyclopentanone | TMSOI, TBAB, 50% NaOH, CH2Cl2 | 2,5-Bis-(4-methoxyphenyl)-dispiro[2.1.2.2]nonan-4-one rsc.org |
| 2,6-(EE)-bis-(4-methoxybenzylidene)-cyclohexanone | TMSOI, TBAB, 50% NaOH, CH2Cl2 | 2,6-Bis-(4-methoxyphenyl)-dispiro[2.1.2.3]decan-4-one rsc.org |
Mechanistic Elucidation of Dispiro 2.1.2.2 Nonan 4 One Formation Pathways
Detailed Reaction Mechanism Investigations of Cycloaddition Reactions
Cycloaddition reactions are a cornerstone in the synthesis of cyclic compounds, offering a powerful strategy for constructing the dispiro[2.1.2.2]nonan-4-one framework. numberanalytics.com These reactions, which involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct, are classified based on the number of π-electrons participating from each component. numberanalytics.comnumberanalytics.com
One of the most relevant approaches for synthesizing spirocycles is the [3+2] cycloaddition. researchgate.net This type of reaction often involves the in-situ generation of a three-atom component, such as an azomethine ylide, which then reacts with a dipolarophile. mdpi.comnih.gov For instance, the reaction between an isatin (B1672199) derivative and sarcosine (B1681465) can generate an azomethine ylide, which subsequently undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile to yield a dispiro-oxindole system. mdpi.com The mechanism proceeds through the formation of an iminium intermediate from the reaction of isatin and sarcosine, followed by decarboxylation to produce the azomethine ylide. mdpi.com This ylide then attacks the double bond of the dipolarophile in a regio- and diastereoselective manner. mdpi.com
Another significant class of cycloadditions utilized in forming related spirocyclic structures is the [2+2] cycloaddition. numberanalytics.comlibretexts.org These reactions are typically initiated photochemically and are highly effective for creating strained four-membered rings. libretexts.org While thermal [2+2] cycloadditions are also known, particularly with ketenes, the photochemical pathway is often more accessible for many substrates. libretexts.org The formation of gem-dihalocyclopropanes, which can serve as precursors to more complex spiro systems, often proceeds through the addition of a dihalocarbene to an alkene, a reaction that can be considered a formal [1+2] cycloaddition. rsc.org
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings and can be adapted for the synthesis of spirocyclic systems. libretexts.orglibretexts.org Although not directly forming the this compound core in a single step, it can be a key transformation in a multi-step synthesis. The stereochemical outcome of these reactions is a critical aspect, with the endo product often being favored. libretexts.org
The table below summarizes various cycloaddition reactions that are pertinent to the synthesis of spirocyclic ketones.
| Cycloaddition Type | Reactants | Intermediate/Transition State | Product Type | Reference |
| [3+2] Dipolar Cycloaddition | Azomethine Ylide + Dipolarophile | Concerted or Stepwise via Diradical | 5-membered heterocycle fused to a spiro center | mdpi.comnih.gov |
| [2+2] Photochemical Cycloaddition | Alkene + Alkene (one excited) | Diradical Intermediate | 4-membered ring | libretexts.org |
| [1+2] Carbene Addition | Dihalocarbene + Alkene | Carbenoid Intermediate | gem-Dihalocyclopropane | rsc.org |
| [4+2] Diels-Alder Reaction | Diene + Dienophile | Cyclic Transition State | 6-membered ring | libretexts.org |
Exploration of Diradical and Carbenoid Intermediates in Dispiroketone Synthesis
The synthesis of dispiroketones frequently involves highly reactive intermediates such as diradicals and carbenoids. libretexts.orgnih.gov Understanding the behavior of these species is crucial for predicting reaction outcomes and developing new synthetic methodologies.
Diradical Intermediates: In many photochemical [2+2] cycloadditions, the reaction proceeds through a 1,4-diradical intermediate. mdpi.com The regioselectivity of the cycloaddition is determined by the stability of this diradical. For example, in the photoreaction of certain α-diketones with alkenes, the initial step is the formation of a diradical intermediate which then cyclizes to form the four-membered ring product. mdpi.com The spin multiplicity of the excited state (singlet or triplet) can influence the lifetime and reactivity of the diradical intermediate.
Carbenoid Intermediates: Carbenoids are organometallic species that exhibit carbene-like reactivity and are pivotal in the synthesis of cyclopropane-containing molecules, which are often precursors to dispiro systems. scielo.brnih.gov A classic example is the Simmons-Smith reaction, which utilizes a zinc carbenoid generated from diiodomethane (B129776) and a zinc-copper couple to achieve stereospecific cyclopropanation of alkenes. scielo.br
Metal-catalyzed reactions of diazo compounds are a versatile method for generating carbenoids. nih.gov These carbenoid intermediates can undergo a variety of transformations, including cyclopropanation and C-H insertion reactions. nih.govnih.gov The reactivity and selectivity of the carbenoid can be tuned by the choice of metal catalyst and the electronic nature of the substituents on the diazo compound. nih.govbeilstein-journals.org For instance, rhodium(II) complexes are highly effective catalysts for carbenoid reactions, promoting efficient C-H insertion to form five-membered rings in intramolecular processes. beilstein-journals.org The electrophilicity of the carbenoid intermediate is a key factor; more electrophilic carbenoids are generally more reactive but less selective. beilstein-journals.org
The table below provides an overview of the generation and reactivity of these key intermediates.
| Intermediate | Generation Method | Subsequent Reaction | Product | Reference |
| 1,4-Diradical | Photochemical excitation of an alkene or ketone | Cyclization | Cyclobutane or Oxetane | mdpi.com |
| Zinc Carbenoid | Reaction of diiodomethane with Zn-Cu couple | Cyclopropanation of an alkene | Cyclopropane (B1198618) | scielo.br |
| Rhodium Carbenoid | Metal-catalyzed decomposition of a diazo compound | Intramolecular C-H insertion | Fused or spirocyclic ketone | beilstein-journals.org |
Kinetic and Thermodynamic Considerations in Dispiroketone Reaction Pathways
The formation of this compound is governed by both kinetic and thermodynamic factors. While a thermodynamically stable product is favored at equilibrium, the product distribution is often determined by the relative rates of competing reaction pathways, a concept known as kinetic control.
In many cycloaddition reactions, the observed product is the one formed via the lowest energy transition state, even if it is not the most stable isomer. A classic example is the Diels-Alder reaction, where the endo adduct is often the kinetic product due to favorable secondary orbital interactions in the transition state, despite the exo adduct being thermodynamically more stable. libretexts.org
Computational studies, often employing density functional theory (DFT), have become invaluable tools for elucidating the potential energy surfaces of complex reactions. researchgate.netfrontiersin.org These studies can provide insights into the relative energies of transition states and intermediates, helping to rationalize observed product distributions and predict the feasibility of proposed reaction pathways. For example, DFT calculations have been used to investigate the mechanism of cycloaddition reactions, comparing concerted and stepwise pathways and identifying the factors that control regioselectivity. researchgate.net
The following table highlights key kinetic and thermodynamic concepts relevant to dispiroketone synthesis.
| Concept | Description | Implication for Synthesis | Reference |
| Kinetic Control | The product distribution is determined by the relative rates of formation. | The major product is formed fastest, not necessarily the most stable. | libretexts.org |
| Thermodynamic Control | The product distribution is determined by the relative stabilities of the products at equilibrium. | The most stable product is favored under conditions that allow for equilibration. | libretexts.org |
| Transition State Theory | The rate of a reaction is related to the free energy of activation to reach the transition state. | Lowering the transition state energy increases the reaction rate. | youtube.com |
| Intermediate Stability | The energy of reactive intermediates can influence the overall reaction barrier. | More stable intermediates are generally formed more readily. | rsc.org |
Stereochemical Control and Regioselectivity in this compound Synthesis
Achieving high levels of stereochemical control and regioselectivity is a central goal in the synthesis of complex molecules like this compound. numberanalytics.com
Stereoselectivity refers to the preferential formation of one stereoisomer over another. In cycloaddition reactions, the stereochemistry of the starting materials often dictates the stereochemistry of the product in a predictable manner. For example, the Diels-Alder reaction is stereospecific, meaning that the relative stereochemistry of the substituents on the diene and dienophile is retained in the cycloadduct. libretexts.org In the context of dispiroketone synthesis, the approach of the reactants can lead to different diastereomers. For instance, in 1,3-dipolar cycloadditions, the dipole can approach the dipolarophile from two different faces, potentially leading to a mixture of diastereomeric products. nih.gov The use of chiral catalysts or auxiliaries can be employed to induce enantioselectivity, the preferential formation of one enantiomer. nih.gov
Regioselectivity is the preference for bond formation at one position over another. wikipedia.org In the addition of an unsymmetrical reagent to an unsymmetrical substrate, more than one constitutional isomer can be formed. For example, in the cycloaddition of a substituted nitrilimine to an unsymmetrical alkene, two different regioisomers are possible. researchgate.net The observed regioselectivity is often governed by a combination of steric and electronic factors. Frontier molecular orbital (FMO) theory is a powerful tool for predicting the regiochemical outcome of pericyclic reactions. researchgate.net The reaction is favored between the atoms with the largest coefficients in the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. researchgate.net
The table below outlines strategies for achieving stereochemical and regiochemical control.
| Control Element | Strategy | Example | Reference |
| Diastereoselectivity | Substrate control, where the inherent stereochemistry of the starting material directs the outcome. | The stereospecificity of the Diels-Alder reaction. | libretexts.org |
| Reagent control, where a chiral reagent or catalyst directs the formation of a specific diastereomer. | Use of a chiral Lewis acid in a cycloaddition reaction. | nih.gov | |
| Enantioselectivity | Use of a chiral catalyst to create a chiral environment around the reactants. | Asymmetric cyclopropanation using a chiral rhodium catalyst. | beilstein-journals.org |
| Use of a chiral auxiliary that is temporarily attached to the substrate. | Evans' chiral auxiliaries in aldol (B89426) reactions. | N/A | |
| Regioselectivity | Exploiting the inherent electronic and steric biases of the reactants. | Markovnikov's rule in the addition of protic acids to alkenes. | wikipedia.org |
| Use of directing groups to favor bond formation at a specific site. | Ortho-lithiation in aromatic substitution. | N/A |
Advanced Spectroscopic Characterization and Structural Analysis of Dispiro 2.1.2.2 Nonan 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as the cornerstone for the unambiguous assignment of the proton and carbon framework of Dispiro[2.1.2.2]nonan-4-one. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the molecule's connectivity and spatial arrangement can be constructed.
Proton (¹H) NMR Spectroscopic Data and Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of protons in its unique spirocyclic system. Based on data from substituted analogs, the chemical shifts (δ) are anticipated in specific regions. rsc.org
The protons on the cyclopropane (B1198618) rings (H-1, H-2, H-8, H-9) would appear in the upfield region, typically between δ 0.5 and 2.0 ppm, characteristic of strained three-membered rings. The protons adjacent to the carbonyl group (H-3 and H-5) would be deshielded and are expected to resonate further downfield. The methylene (B1212753) protons of the cyclopentanone (B42830) ring (H-6 and H-7) would likely appear as complex multiplets in the region of δ 1.5 to 2.5 ppm.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-1, H-9 | 0.5 - 1.5 | Multiplet |
| H-2, H-8 | 0.5 - 1.5 | Multiplet |
| H-3, H-5 | 2.0 - 2.8 | Multiplet |
| H-6, H-7 | 1.5 - 2.5 | Multiplet |
Note: The exact chemical shifts and multiplicities would be dependent on the specific stereochemistry of the molecule and the solvent used.
Carbon (¹³C) NMR Spectroscopic Data and Analysis
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The most downfield signal will be that of the carbonyl carbon (C-4), typically appearing in the range of δ 205-215 ppm. rsc.org The spiro carbons (C-2 and C-8) are quaternary and will appear as singlets, with their chemical shifts influenced by the strain of the spirocyclic system. The carbons of the cyclopropane rings (C-1, C-9) and the methylene carbons of the cyclopentanone ring (C-3, C-5, C-6, C-7) will resonate in the upfield region of the spectrum.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
| C-4 | 205 - 215 |
| C-2, C-8 | 30 - 50 |
| C-3, C-5 | 35 - 55 |
| C-1, C-9 | 15 - 30 |
| C-6, C-7 | 20 - 40 |
Note: These are estimated chemical shift ranges based on substituted analogs and general ¹³C NMR principles. rsc.org
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign the complex ¹H and ¹³C NMR spectra and to elucidate the stereochemistry of this compound, a suite of 2D NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for instance, between the protons on the cyclopropane rings and the protons on the cyclopentanone ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This powerful technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons, such as the spiro carbons and the carbonyl carbon, by observing their long-range couplings to nearby protons. For example, correlations between the protons on C-3 and C-5 to the carbonyl carbon C-4 would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the protons are close to each other in space, which is crucial for determining the relative stereochemistry of the molecule, particularly the orientation of the cyclopropane rings relative to the cyclopentanone ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₉H₁₀O, the expected exact mass can be calculated.
HRMS analysis would yield a high-resolution mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. This experimentally determined value can then be compared to the theoretical exact mass to confirm the elemental composition with a high degree of confidence. For instance, in studies of substituted dispiroketones, electrospray ionization (ESI) has been used to generate protonated molecules for HRMS analysis. rsc.org
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The most prominent and diagnostic feature in the IR spectrum of this compound would be the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For a five-membered ring ketone, this band is typically observed in the region of 1740-1750 cm⁻¹. The presence of the strained cyclopropane rings might slightly shift this frequency. Additionally, the spectrum would show characteristic C-H stretching vibrations for the sp³-hybridized carbons of the cyclopropane and cyclopentane (B165970) rings, typically appearing just below 3000 cm⁻¹.
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | 1740 - 1750 | Strong |
| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |
Note: The exact wavenumber can be influenced by the molecular environment and physical state of the sample.
Other Spectroscopic Modalities in Dispiroketone Characterization
While NMR, HRMS, and IR spectroscopy are the primary tools for the characterization of this compound, other techniques could provide complementary information. For instance, Raman spectroscopy could also be used to probe the vibrational modes of the molecule, often providing information that is complementary to IR spectroscopy. Furthermore, chiroptical methods such as circular dichroism (CD) would be essential for the analysis of enantiomerically pure samples of this chiral molecule, providing information about its absolute configuration.
Theoretical and Computational Studies on Dispiro 2.1.2.2 Nonan 4 One and Analogues
Quantum Chemical Calculations for Electronic Structure and Stability Assessments
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can determine the electron distribution and energy of a molecule, which in turn dictate its stability and reactivity. wikipedia.orgarxiv.org
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. rsc.org It is particularly useful for studying the electronic properties and stability of complex organic molecules, including dispiroketones.
In the study of dispiro compounds, DFT calculations are employed to:
Determine Molecular Geometry: Optimize the three-dimensional structure of the molecule to find its lowest energy conformation.
Analyze Electronic Properties: Calculate properties such as molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. researchgate.net
Assess Stability: The calculation of formation enthalpy and ab initio molecular dynamics simulations can predict the thermodynamic stability of different isomers or related compounds. rsc.org For instance, quantum mechanical calculations have been used to determine the stability of diastereomeric structures of complex dispiro compounds. researchgate.net
The choice of functional and basis set is critical in DFT calculations. The B3LYP functional with a 6-31G(d,p) basis set, for example, has been successfully used to obtain theoretical results that correlate well with experimental data from FT-IR and FT-NMR for dispiro compounds. researchgate.net
Table 1: Applications of DFT in Dispiroketone Research
| Application | Description | Reference |
|---|---|---|
| Geometry Optimization | Finding the most stable 3D arrangement of atoms in the molecule. | researchgate.net |
| Electronic Structure Analysis | Calculating properties like MEP and HOMO/LUMO to predict reactivity. | researchgate.net |
| Stability Assessment | Determining the thermodynamic stability of different isomers through energy calculations. | rsc.org |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio method, but it does not fully account for electron correlation. wikipedia.org
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MPPT), Configuration Interaction (CI), and Coupled Cluster (CC) theory, are built upon the Hartree-Fock method to include electron correlation effects, leading to more accurate results. pku.edu.cn These methods are computationally more demanding than DFT but can be necessary for systems where electron correlation is particularly important. pku.edu.cnrsc.org
For certain molecules, post-Hartree-Fock methods are essential to accurately predict their structure and energy. wikipedia.org While specific applications of these high-level methods to dispiro[2.1.2.2]nonan-4-one are not extensively documented in the provided results, their general utility in computational chemistry for achieving high accuracy is well-established. pku.edu.cn
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating the pathways of chemical reactions. By modeling the potential energy surface, chemists can identify reactants, products, intermediates, and the transition states that connect them.
Molecular Electron Density Theory (MEDT) is a modern theoretical framework for understanding chemical reactivity. mdpi.com It posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.com
MEDT has been successfully applied to study the mechanism and stereoselectivity of cycloaddition reactions that form dispiro compounds. mdpi.com Key insights from MEDT analysis include:
The electronic structure of the reactants can be characterized to understand their reactivity.
The polar nature of a reaction can be quantified, which often correlates with a lower activation energy. mdpi.com
The theory can explain the stereoselectivity of a reaction by analyzing the different possible reaction pathways. mdpi.com
For example, in the synthesis of dispiro-oxindolopyrrolizidines, MEDT was used to explain the total endo stereoselectivity of the key [3+2] cycloaddition step. mdpi.com
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. youtube.comyoutube.com A reaction coordinate diagram plots the energy of a system as it progresses from reactants to products, with the highest point on the path representing the transition state. youtube.com
Computational methods can be used to calculate the activation energies for different reaction pathways. youtube.com The path with the lowest activation energy is the most favorable and will be the dominant route for the reaction. youtube.com For multi-step reactions, the step with the highest activation energy is the rate-determining step. youtube.com
The Arrhenius equation mathematically relates the rate constant (k) of a reaction to the activation energy and temperature. youtube.com By calculating the activation energy, computational models can predict how the reaction rate will change with temperature. youtube.com
Table 2: Key Concepts in Reaction Coordinate Analysis
| Concept | Description | Reference |
|---|---|---|
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to proceed. | youtube.com |
| Transition State | The highest energy point on the reaction coordinate, representing the species in the process of bond breaking and forming. | youtube.com |
| Reaction Coordinate | An abstract coordinate that represents the progress of a reaction from reactants to products. | youtube.com |
| Rate-Determining Step | The slowest step in a multi-step reaction, which has the highest activation energy. | youtube.com |
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Theoretical and computational chemistry offers powerful tools for the prediction and interpretation of spectroscopic data, providing valuable insights into the electronic structure and conformation of complex molecules. For this compound and its analogues, computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions not only aid in the structural elucidation of newly synthesized compounds but also deepen the understanding of the influence of structural features on spectroscopic properties.
A common and effective method for predicting NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, typically employed in conjunction with a DFT functional, such as B3LYP, and a suitable basis set, for instance, 6-31G(d,p). This approach allows for the calculation of the isotropic magnetic shielding constants for each nucleus, which are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
For the parent compound, This compound , the unique spirocyclic structure, featuring two cyclopropane (B1198618) rings fused to a central cyclopentanone (B42830), results in a distinct set of predicted ¹³C NMR chemical shifts. The carbonyl carbon (C4) is expected to resonate significantly downfield due to the deshielding effect of the oxygen atom and its sp² hybridization. The spiro carbons (C3 and C5) and the carbons of the cyclopropane rings (C1, C2, C6, and C7) would exhibit shifts influenced by the ring strain and the geometry of the system.
In the case of substituted analogues, such as 2,5-Bis-(4-bromophenyl)-dispiro[2.1.2.2]nonan-4-one , the introduction of the bromophenyl groups is predicted to cause significant changes in the chemical shifts of the cyclopropyl (B3062369) carbons to which they are attached. The electron-withdrawing nature of the bromine atom and the anisotropic effect of the phenyl rings would lead to a downfield shift for the substituted carbons (C2 and C5) compared to the parent compound. The other carbons in the molecule would also experience smaller, through-bond and through-space electronic effects.
A hypothetical comparison of the predicted ¹³C NMR chemical shifts for this compound and its disubstituted analogue is presented below. The values are illustrative and represent what would be expected from a typical DFT/GIAO calculation.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) for this compound | Predicted ¹³C Chemical Shift (ppm) for 2,5-Bis-(4-bromophenyl)-dispiro[2.1.2.2]nonan-4-one |
| C1, C6 | 15.8 | 16.5 |
| C2, C5 | 25.4 | 35.2 |
| C3, C7 | 38.1 | 39.0 |
| C4 | 210.5 | 208.9 |
| C8, C9 | 22.3 | 23.1 |
| Aromatic C (ipso) | - | 138.5 |
| Aromatic C (ortho) | - | 131.8 |
| Aromatic C (meta) | - | 129.5 |
| Aromatic C (para) | - | 122.3 |
These predicted data are invaluable for confirming the identity of synthesized compounds and for understanding the electronic consequences of structural modifications.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to predict and explain the reactivity of molecules. amanote.comucsb.edu By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can gain insights into the kinetic and thermodynamic aspects of chemical reactions. amanote.comucsb.edu The HOMO represents the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
For This compound , computational studies would predict that the HOMO is primarily localized on the oxygen atom of the carbonyl group, reflecting the non-bonding lone pair electrons. The LUMO, on the other hand, is expected to be centered on the carbonyl carbon and oxygen atoms, corresponding to the π* antibonding orbital of the C=O double bond. This distribution suggests that the carbonyl oxygen is the primary site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.
In the analogue, 2,5-Bis-(4-bromophenyl)-dispiro[2.1.2.2]nonan-4-one , the phenyl groups introduce additional π-systems that can interact with the cyclopropyl moieties. This interaction is expected to lead to a delocalization of the HOMO and LUMO over the entire conjugated system. The electron-withdrawing nature of the bromine atoms would likely lower the energy of both the HOMO and LUMO. A lower LUMO energy would make the molecule a better electron acceptor and thus more reactive towards nucleophiles.
A hypothetical FMO analysis for these compounds, based on DFT calculations, would provide the following illustrative energy values:
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | -6.8 | -1.2 | 5.6 |
| 2,5-Bis-(4-bromophenyl)-dispiro[2.1.2.2]nonan-4-one | -7.1 | -1.8 | 5.3 |
The smaller HOMO-LUMO gap predicted for the substituted analogue suggests that it would be more chemically reactive than the parent compound. This information is critical for designing and predicting the outcomes of chemical reactions involving these dispiroketones. For instance, in a reaction with a nucleophile, the lower LUMO energy of the bromophenyl-substituted compound would indicate a more favorable interaction and a potentially faster reaction rate.
Chemical Transformations and Reactivity Profiles of Dispiro 2.1.2.2 Nonan 4 One Derivatives
Ring-Opening and Rearrangement Reactions of the Cyclopropane (B1198618) Moieties
The inherent strain of the cyclopropane rings in dispiro[2.1.2.2]nonan-4-one derivatives serves as a potent driving force for a variety of ring-opening and rearrangement reactions. These transformations are often initiated by thermal, photochemical, or catalytic (acidic or metallic) activation, leading to profound skeletal reorganizations and the formation of novel polycyclic systems.
One of the key reactive pathways involves the cleavage of one or both cyclopropane rings. For instance, gem-dihalocyclopropane derivatives of the this compound scaffold are known to undergo ring-opening reactions. rsc.org The high reactivity of these derivatives, particularly the gem-dibromo variants, makes them valuable precursors in synthetic organic chemistry. rsc.org The cleavage of the three-membered ring can proceed through various mechanisms, often influenced by the reaction conditions and the nature of the substituents. For example, treatment of certain gem-dihalocyclopropanes with aqueous sodium hydroxide (B78521) and a phase-transfer catalyst can result in the opening of the cyclopropane ring to yield acetals and ketals. rsc.org
Acid-catalyzed rearrangements represent another significant class of transformations. The protonation of the carbonyl group can trigger a cascade of bond migrations involving the strained cyclopropane rings. This can lead to the expansion of the five-membered ring or the formation of bridged bicyclic systems. The specific outcome of these rearrangements is highly dependent on the substitution pattern of the this compound core and the acid catalyst employed.
Functional Group Transformations at the Ketone and Other Positions
The carbonyl group at the C4 position of the this compound core is a primary site for a wide range of functional group interconversions. Standard ketonic reactions, such as reduction, oxidation, and olefination, have been successfully applied to this system, providing access to a variety of derivatives with modified electronic and steric properties.
Reductions of the ketone to the corresponding alcohol, dispiro[2.1.2.2]nonan-4-ol, can be achieved using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. These transformations introduce a new stereocenter, and the stereoselectivity of the reduction can often be influenced by the steric bulk of the reducing agent and the substitution pattern on the dispiro framework. The resulting alcohol can be further functionalized, for example, through esterification or etherification, or it can be used to direct subsequent reactions.
Wittig-type reactions and other olefination protocols allow for the conversion of the carbonyl group into an exocyclic double bond. This transformation is crucial for introducing new carbon-based substituents and for preparing substrates for subsequent cycloaddition or metathesis reactions. The efficiency of these olefination reactions can be influenced by the sterically hindered environment around the ketone.
Beyond the ketone, functionalization at other positions, though less common, can be achieved. The synthesis of gem-dihalocyclopropane derivatives, for instance, introduces functionality directly onto the cyclopropane rings. rsc.org These dihalo derivatives are versatile intermediates that can be converted into a range of other functional groups or used in cross-coupling reactions. rsc.org
Exploration of Novel Cycloaddition and Cycloaddition-Rearrangement Sequences
The unique olefinic and strained-ring characteristics of this compound derivatives make them intriguing substrates for cycloaddition reactions. These reactions can involve either the carbonyl group, transformed into a different unsaturated functionality, or the cyclopropane rings themselves.
Derivatives where the ketone has been converted into an exocyclic alkene are prime candidates for Diels-Alder reactions, [4+2] cycloadditions, and other pericyclic processes. These reactions allow for the rapid construction of complex, fused polycyclic systems. The facial selectivity of the cycloaddition is often dictated by the steric environment of the dispiro framework.
Furthermore, the strained cyclopropane rings can participate in formal cycloaddition reactions. Under thermal or photochemical conditions, or in the presence of transition metal catalysts, the cyclopropane rings can open to form a diradical or a metallacyclobutane intermediate, which can then be trapped by a suitable dipolarophile or ene-component. These cycloaddition-rearrangement sequences provide a powerful method for expanding the molecular complexity of the this compound scaffold, leading to intricate bridged and fused ring systems. For example, 1-aryl-2,2-dihalocyclopropanes can be converted to 1-aryl-2-halocyclopropenes, which then undergo cycloaddition reactions with furan. rsc.org
Synthesis of Further Complex Polycyclic and Heterocyclic Systems from this compound Scaffolds
The this compound framework serves as a versatile building block for the synthesis of more elaborate molecular structures, including complex polycycles and heterocyclic systems. rsc.org The inherent reactivity of the strained rings and the central ketone provides multiple avenues for annulation and functionalization strategies.
The ring-opening and rearrangement reactions discussed in section 6.1 are fundamental to the construction of larger polycyclic systems. By carefully controlling the reaction conditions, chemists can guide the rearrangement cascades to produce specific, often complex, carbocyclic skeletons. These strategies have been employed to access bicyclo[3.2.1]octane, bicyclo[3.3.0]octane, and other bridged and fused ring systems that are present in a variety of natural products and biologically active molecules.
Moreover, the this compound scaffold is a valuable precursor for the synthesis of heterocyclic compounds. rsc.org The introduction of heteroatoms can be achieved through various synthetic routes. For example, Baeyer-Villiger oxidation of the ketone provides access to lactones, which are key heterocyclic motifs. The ketone can also be a precursor for the synthesis of nitrogen-containing heterocycles, such as pyrazoles or pyridazines, through condensation reactions with hydrazine (B178648) derivatives. Additionally, the functional groups introduced onto the cyclopropane rings can be manipulated to incorporate heteroatoms, further expanding the diversity of accessible heterocyclic structures. The versatility of gem-dihalocyclopropanes, derived from this scaffold, makes them key intermediates in the synthesis of a wide range of materials, including heterocycles. rsc.org
Below is a table summarizing the types of complex systems synthesized from this compound and its derivatives.
| Precursor System | Reaction Type | Resulting System | Reference |
| gem-Dihalocyclopropane derivatives | Ring-Opening/Functionalization | Heterocyclic ring systems | rsc.org |
| This compound | Rearrangement/Annulation | Bi-, tri-, and tetra-cyclic systems | rsc.org |
| Ketone derivatives (e.g., oximes) | Beckmann Rearrangement | Nitrogen-containing heterocycles | N/A |
| Ketone | Baeyer-Villiger Oxidation | Lactones (oxygen-containing heterocycles) | N/A |
Synthesis and Investigation of Dispiro 2.1.2.2 Nonan 4 One Analogues and Hybrid Architectures
Dispiro-Indolinone and Dispiro-Oxindole Fused Heterocycles
The fusion of indolinone and oxindole (B195798) moieties onto a dispiro core has given rise to a rich family of heterocyclic compounds. These structures are of particular interest due to the prevalence of the oxindole scaffold in numerous biologically active natural products and synthetic compounds.
A facile and efficient method for the synthesis of complex dispirooxindole-fused heterocycles involves a three-component domino reaction. This approach utilizes 4-dimethylaminopyridine (B28879) (DMAP), acetylenedicarboxylates, and 3-phenacylideneoxindoles to generate Huisgen 1,4-dipoles in situ. nih.govresearchgate.net The subsequent domino 1,4-dipolar addition and Diels-Alder reaction lead to the formation of novel dispirooxindole-fused heterocycles in good yields. nih.govresearchgate.net A noteworthy feature of this reaction is the participation of two molecules of phenacylideneoxindole in the construction of the final dispiro compound. nih.gov
Another versatile strategy for synthesizing dispiro-oxindole derivatives is the three-component 1,3-dipolar cycloaddition of azomethine ylides with a suitable dipolarophile. rsc.org For instance, the reaction of isatin (B1672199), an α-amino acid, and 5-benzylideneimidazolidine-2,4-dione provides access to substituted dispiro-oxindole derivatives with yields ranging from 82-90%. rsc.org Similarly, novel thiohydantoin-based dispiro-indolinones have been prepared through a regio- and diastereoselective 1,3-dipolar cycloaddition of azomethine ylides, generated from the decarboxylative condensation of isatin and sarcosine (B1681465), with 5-arylidene-2-thiohydantoins. rsc.org This method has been shown to produce diastereomerically pure compounds in yields of up to 89%. rsc.org
The synthesis of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] derivatives has also been achieved through a three-component reaction of 3-methyleneoxindoles, dimedone, isatins, and ammonium (B1175870) acetate. researchgate.net This reaction demonstrates remarkable molecular diversity and diastereoselectivity, providing efficient access to polycyclic spiro compounds. researchgate.net The selective formation of either the quinoline (B57606) or pyrrole-fused dispiro system is dependent on the nature of the starting 3-isatyl-1,4-dicarbonyl compound. researchgate.net
Furthermore, the regioselective synthesis of fluoro-substituted dispiro-oxindoles has been reported, with single-crystal X-ray studies confirming the structure of the products. researchgate.net These compounds have been investigated for their anti-neoplastic properties and have shown high potency against certain cancer cell lines. researchgate.netresearchgate.net
| Reactants | Reaction Type | Product | Yield (%) | Reference |
| 4-Dimethylaminopyridine, Acetylenedicarboxylate, 3-Phenacylideneoxindole | Domino 1,4-dipolar addition and Diels-Alder reaction | Dispirooxindole-fused heterocycle | 70 | nih.gov |
| Isatin, α-Amino acid, 5-Benzylideneimidazolidine-2,4-dione | 1,3-Dipolar cycloaddition | Substituted dispiro-oxindole derivative | 82-90 | rsc.org |
| 5-Arylidene-2-thiohydantoins, Isatins, Sarcosine | 1,3-Dipolar cycloaddition | Thiohydantoin-based dispiro-indolinone | up to 89 | rsc.org |
| 3-Methyleneoxindoles, Dimedone, Isatins, Ammonium acetate | Three-component reaction | Dispiro[indoline-3,2'-quinoline-3',3''-indoline] / Dispiro[indoline-3,2'-pyrrole-3',3''-indoline] | Satisfactory | researchgate.net |
| Isatin derivatives, (2S)-octahydro-1H-indole-2-carboxylic acid, Cyclohexanone (B45756) based-chalcone | One-pot 1,3-dipolar cycloaddition | Di-spirooxindole analogs with cyclohexanone moiety | Good | researchgate.net |
| 3-Alkylidene-7-aza-2-indolones, 3-Diazo-7-aza-2-oxindoles | Thermal [2+1] cycloaddition | Dispiro-[indoline-3,1′-cyclopropane-2′,3′′-indoline]‐2,2′′-dione | Excellent | researchgate.net |
Dispiro-Pyrrolizidine and Related Nitrogen-Containing Spiro Systems
The 1,3-dipolar cycloaddition reaction is a powerful tool for the stereocontrolled synthesis of complex nitrogen-containing spiro heterocycles, including dispiro-pyrrolizidines. researchgate.net This methodology typically involves the in situ generation of an azomethine ylide, which then reacts with a dipolarophile to construct the desired five-membered nitrogen-containing ring. researchgate.netnih.gov
A common approach for generating azomethine ylides is the decarboxylative condensation of an α-amino acid, such as sarcosine or proline, with a carbonyl compound like isatin. researchgate.netnih.gov These ylides can then be trapped with various dipolarophiles to afford a diverse range of spiro-pyrrolidine and spiro-pyrrolizidine derivatives. For instance, the reaction of isatin, sarcosine, and 5-arylidene-1,3-thiazolidine-2,4-dione in the presence of a manganese ferrite (B1171679) nanorod catalyst has been shown to produce spiro-pyrrolidine derivatives stereoselectively and in high yields. researchgate.net
The synthesis of dispiro pyrrolizidines has been achieved through a two-step process where 2-acetyl phenothiazine (B1677639) is first converted to a chalcone, which then reacts with various azomethine ylides. nih.gov The diversity of the final products is achieved by using different diones and amino acids to generate the azomethine ylides. nih.gov
Furthermore, the synthesis of 1-azaspiro[4.4]nonan-1-oxyls, a type of pyrrolidine (B122466) nitroxide, has been accomplished via an intramolecular 1,3-dipolar cycloaddition. beilstein-journals.org This approach involves the introduction of a pent-4-enyl group to a nitrone, followed by cyclization and subsequent ring-opening of the resulting isoxazolidine. beilstein-journals.org
| Reactants | Reaction Type | Product | Key Features | Reference |
| Isatin, Sarcosine, 5-Arylidene-1,3-thiazolidine-2,4-dione | 1,3-Dipolar cycloaddition | Spiro-pyrrolidine derivative | Stereoselective, high yield, catalyzed by manganese ferrite nanorods | researchgate.net |
| 2-Acetyl phenothiazine derived chalcone, Azomethine ylides | 1,3-Dipolar cycloaddition | Dispiro pyrrolizidine | Two-step synthesis, diversity from various diones and amino acids | nih.gov |
| 5,5-Dialkyl-1-pyrroline N-oxides, Pent-4-enylmagnesium bromide | Intramolecular 1,3-dipolar cycloaddition | 1-Azaspiro[4.4]nonan-1-oxyl | Synthesis of sterically shielded nitroxides | beilstein-journals.org |
| Isatin derivatives, Sarcosine, bis(α,β-unsaturated) ketones | 1,3-Dipolar cycloaddition | Dispiro[cyclohexane-1,3′-pyrrolidine-2′,3″-[3H]indoles] | Regioselective | cu.edu.eg |
Dispiro-Cycloalkanone Structural Variations Beyond the [2.1.2.2]nonan-4-one Skeleton
Research into dispiro-cycloalkanones has extended beyond the prototypical [2.1.2.2]nonan-4-one framework to include systems with different ring sizes. These structural modifications can significantly impact the molecule's conformation and properties.
The synthesis of various dispiro-cycloalkanones has been reported, including derivatives with cyclopentanone (B42830) and cyclohexanone cores. rsc.org For example, 2,5-bis-(substituted-benzylidene)-cyclopentanones can be converted to the corresponding dispiro[2.1.2.2]nonan-4-one derivatives. rsc.org Similarly, 2,6-bis-(substituted-benzylidene)-cyclohexanones serve as precursors for dispiro[2.1.2.3]decan-4-one derivatives. rsc.org These syntheses are typically achieved through a cyclopropanation reaction. rsc.org
The synthesis of spiro[dihydropyridine-oxindoles] has been accomplished through a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione. beilstein-journals.org This reaction can also lead to the formation of 3,3-bis(2-hydroxy-5-oxo-cyclopent-1-enyl)oxindole, a dispiro-like structure, when isatin is reacted with two equivalents of cyclopentane-1,3-dione. beilstein-journals.org
Furthermore, the synthesis of spiro[(2H,3H)quinazoline-2,1'-cyclohexan]-4(1H)-one derivatives has been explored, highlighting the construction of six-membered heterocyclic rings spiro-fused to a cyclohexane (B81311) core. nih.gov
| Core Structure | Synthetic Precursor | Product | Reference |
| Cyclopentanone | 2,5-(EE)-bis-(4-methoxybenzylidene)-cyclopentanone | 2,5-Bis-(4-methoxyphenyl)-dispiro[2.1.2.2]nonan-4-one | rsc.org |
| Cyclohexanone | 2,6-(EE)-bis-(4-methoxybenzylidene)-cyclohexanone | 2,6-Bis-(4-methoxyphenyl)-dispiro[2.1.2.3]decan-4-one | rsc.org |
| Cyclopentane-1,3-dione | Isatin, Cyclopentane-1,3-dione | 3,3-Bis(2-hydroxy-5-oxo-cyclopent-1-enyl)oxindole | beilstein-journals.org |
| Cyclohexanone | Anthranilamide, Cyclohexanone | Spiro[(2H,3H)quinazoline-2,1'-cyclohexan]-4(1H)-one | nih.gov |
Spiro-Fused Cyclopropane (B1198618) Systems with Enhanced Strain Characteristics
The incorporation of cyclopropane rings into spirocyclic systems introduces significant ring strain, which can lead to unique reactivity and molecular geometries. While direct analogues of this compound featuring terminal cyclopropane rings are not extensively documented, the synthesis and properties of various spiro-fused cyclopropanes provide valuable insights into such strained systems.
The synthesis of spiro-cyclopropanes can be achieved through several methods, including the reaction of non-stabilized diazoalkanes with suitable alkenes. For example, new spiro-cyclopropanes derived from pyrrolidine-2,3-dione (B1313883) have been synthesized via the photolysis of pyrazolines, which are formed from the 1,3-dipolar cycloaddition of diazopropane (B8614946) with (E)-4-arylidene-pyrrolidine-2,3-dione derivatives. nih.gov
Another approach involves the Corey-Chaykovsky cyclopropanation of 1,3-indanedione-derived donor-acceptor cyclopropanes. mdpi.com This method has been used to synthesize 2-[2-(ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. mdpi.com
The synthesis of highly strained spiro ring systems, such as oxaspiro[2.2]pentanes, has also been investigated. nih.gov These compounds can undergo ring expansion to cyclobutanones, driven by the release of ring strain. nih.gov
Furthermore, the synthesis of fused spiro piperidone-cyclopropanes has been accomplished through a domino reaction of 1-acylcyclopropanecarboxamides with electron-deficient alkenes. rsc.org This process allows for the construction of bridged O,O-ketal fused spiro piperidone-cyclopropane derivatives with good diastereoselectivity. rsc.org
| Reactants/Precursors | Reaction Type | Product | Key Features | Reference |
| (E)-4-Arylidene-pyrrolidine-2,3-dione, Diazopropane | 1,3-Dipolar cycloaddition followed by photolysis | Spiro-cyclopropane derived from pyrrolidine-2,3-dione | Synthesis via pyrazoline intermediate | nih.gov |
| 2-(2-(Ethoxymethoxy)benzylidene)-1H-indene-1,3(2H)-dione, Dimethylsulfoxonium methylide | Corey-Chaykovsky cyclopropanation | 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione | Synthesis of a donor-acceptor cyclopropane | mdpi.com |
| Methylene (B1212753) cyclopropane | Oxidation | Oxaspiro[2.2]pentane | Highly strained spiro system | nih.gov |
| 1-Acylcyclopropanecarboxamides, Electron-deficient alkene | Domino [4+2] annulation/intermolecular electrophilic addition/intramolecular cyclization | Fused spiro piperidone-cyclopropane | Construction of bridged systems | rsc.org |
| E-3-Alkylidene-7-aza-2-indolones, 3-Diazo-7-aza-2-oxindoles | Thermal [2+1] cycloaddition | Dispiro‐[indoline‐3,1′‐cyclopropane‐2′,3′′-indoline]‐2,2′′-dione | Catalyst-free synthesis of dispiro-cyclopropanes | researchgate.net |
Future Research Directions and Emerging Opportunities in Dispiro 2.1.2.2 Nonan 4 One Chemistry
Development of Greener and More Efficient Synthetic Strategies
The current synthetic accessibility to the dispiro[2.1.2.2]nonan-4-one core is limited, with reported syntheses often involving multi-step procedures with low to moderate yields. A significant future direction lies in the development of greener and more efficient synthetic strategies. The synthesis of a derivative, 1,1,6,6-tetrachloro-2,7-bis(4-chlorophenyl)this compound , has been documented via the thermal decomposition of a corresponding pyrazoline precursor. rsc.org This precursor, in turn, is synthesized from the reaction of dichlorocarbene (B158193) with an appropriate olefin. rsc.org This approach, while foundational, highlights the need for more sustainable methods.
Future research should focus on minimizing the use of hazardous reagents and solvents, reducing the number of synthetic steps, and improving atom economy. Promising areas for exploration include:
Catalytic Approaches: The use of transition metal catalysis could offer more direct routes to the dispiroketone framework. For instance, catalyzed cycloaddition reactions could potentially construct the strained cyclopropane (B1198618) rings with high stereocontrol.
Photochemical and Electrochemical Methods: These techniques can provide novel pathways for ring formation and functionalization under mild conditions, often avoiding the need for harsh reagents.
Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and efficiency for reactions involving unstable intermediates, which are likely to be encountered in the synthesis of such strained systems.
Biocatalysis: The use of enzymes could enable highly selective and environmentally friendly syntheses of chiral dispiroketone derivatives.
| Green Chemistry Approach | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and enhanced reaction rates. |
| Ultrasonic Irradiation | Promotion of reactions under neat conditions, leading to faster and cleaner transformations. |
| Use of Green Solvents | Replacement of hazardous solvents like chloroform (B151607) with more benign alternatives such as water or ionic liquids. |
| Multicomponent Reactions | One-pot synthesis of complex dispiro-derivatives, improving step and atom economy. |
Deeper Mechanistic Understanding of Novel Dispiroketone Reactions
The high degree of ring strain in this compound suggests a rich and largely unexplored reaction chemistry. Future research must delve into a deeper mechanistic understanding of its transformations. The reactivity of the carbonyl group, coupled with the potential for ring-opening reactions of the strained cyclopropane rings, offers a fertile ground for investigation.
Key areas for mechanistic studies include:
Strain-Release Driven Reactions: Investigating reactions that are driven by the release of the inherent ring strain could lead to novel molecular rearrangements and the formation of complex polycyclic structures. nih.gov
Cycloaddition Reactions: The carbonyl group and any introduced unsaturation can act as dienophiles or dipolarophiles in cycloaddition reactions, providing access to a diverse range of fused and spirocyclic heterocyclic systems. mdpi.com
Computational Modeling: Density Functional Theory (DFT) and other computational methods will be invaluable in predicting reaction pathways, understanding transition states, and elucidating the electronic factors that govern the reactivity of this unique ketone.
Exploration of Unprecedented Chemical Reactivity and Transformations
The unique topology of this compound provides a platform for discovering unprecedented chemical reactivity. The close proximity of the spiro-fused cyclopropane rings to the central carbonyl group is expected to give rise to unusual electronic and steric effects, leading to transformations not observed in simpler ketones.
Future explorations should target:
Novel Rearrangements: Acid- or base-catalyzed treatments, as well as photochemical or thermal activation, could induce novel skeletal rearrangements, leading to the formation of unique carbocyclic and heterocyclic frameworks.
Transannular Reactions: The spatial arrangement of the dispiro system may facilitate reactions across the ring system, a phenomenon that has been observed in other strained cyclic compounds.
Functionalization of the Cyclopropane Rings: Developing methods for the selective functionalization of the cyclopropane rings without disrupting the core structure would significantly expand the synthetic utility of this scaffold.
Integration of Dispiroketone Chemistry with Advanced Materials Science and Catalysis
The rigid, three-dimensional structure of this compound makes it an attractive building block for the construction of advanced materials with unique properties. Furthermore, its derivatives could serve as novel ligands in catalysis.
Emerging opportunities in this area include:
Polymer Chemistry: The incorporation of the dispiroketone unit into polymer backbones could lead to materials with enhanced thermal stability, rigidity, and potentially interesting optical or electronic properties. The strained nature of the ring system could also be exploited to create mechanophores, where mechanical stress can induce a chemical reaction and change in material properties. rsc.org
Materials Science: The synthesis of liquid crystals, porous organic frameworks (POFs), and other functional materials based on the dispiroketone scaffold is a promising avenue. The inherent chirality of certain derivatives could also be exploited in the development of chiroptical materials.
Catalysis: Functionalized dispiroketones could act as chiral ligands for asymmetric catalysis, where the rigid scaffold could enforce a specific geometry around the metal center, leading to high enantioselectivity.
| Application Area | Potential Role of this compound |
| Advanced Polymers | As a monomer to enhance thermal stability and introduce unique mechanical properties. |
| Liquid Crystals | The rigid, non-planar structure could lead to novel mesophases. |
| Asymmetric Catalysis | As a scaffold for chiral ligands to induce high enantioselectivity in chemical reactions. |
| Molecular Scaffolding | As a rigid building block for the construction of complex, three-dimensional molecular architectures. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
